D-Glycero-L-manno-heptono-gamma-lactone

Description

Historical Perspectives and Discovery in Biological Contexts

The discovery of heptoses, the parent sugars of heptono-gamma-lactones, in biological systems dates back to the mid-20th century. However, the specific identification and structural elucidation of L-glycero-D-manno-heptose as a core component of the lipopolysaccharide (LPS) in Gram-negative bacteria in the 1980s was a landmark discovery. tcichemicals.com This finding opened up a new area of research into the biosynthesis and biological roles of these higher-order sugars. tcichemicals.com

While the discovery of D-Glycero-L-manno-heptono-gamma-lactone itself is not well-documented in historical accounts of microbial biochemistry, its structural relatives, L-glycero-D-manno-heptose and D-glycero-D-manno-heptose, have been the subject of intense study. researchgate.netfrontiersin.org These heptoses are recognized as essential building blocks of the inner core region of LPS, a major component of the outer membrane of most Gram-negative bacteria. researchgate.netresearchgate.net The absence of these heptoses in the LPS core can lead to increased sensitivity to hydrophobic antibiotics and reduced virulence, highlighting their importance for bacterial survival and pathogenesis. researchgate.net

Ubiquity and Significance in Diverse Organisms

The glycero-manno-heptose (B14538) scaffold is most prominently found in the lipopolysaccharides of a wide range of Gram-negative bacteria. frontiersin.org Both L-glycero-D-manno-heptose and D-glycero-D-manno-heptose have been identified in the LPS of various bacterial species. mdpi.com For instance, heptoses are key constituents of the LPS in bacteria such as Escherichia coli and Campylobacter jejuni. researchgate.netmdpi.com In these organisms, the heptose residues form a crucial part of the inner core oligosaccharide that links the lipid A moiety to the O-antigen. researchgate.net

The significance of these heptose derivatives extends to their role as pathogen-associated molecular patterns (PAMPs). mdpi.com The innate immune system of higher organisms can recognize these bacterial-specific sugar structures, triggering an immune response. mdpi.com This has led to research into heptose-containing structures as potential targets for the development of new antimicrobial agents and vaccines. researchgate.netfrontiersin.org

While the primary focus of research has been on bacteria, the broader distribution of this compound and its derivatives in other domains of life, such as archaea, fungi, or plants, remains an area for further investigation.

Stereochemical and Configurational Considerations of the Glycero-Manno-Heptono-Lactone Scaffold

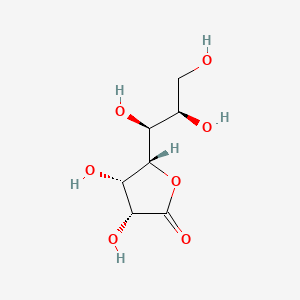

The stereochemistry of the glycero-manno-heptono-lactone scaffold is complex, with multiple chiral centers that give rise to a large number of possible stereoisomers. The designation "this compound" specifies the precise configuration at each of these centers. The "D-Glycero" portion refers to the stereochemistry of the glycerol-derived side chain, while "L-manno" describes the configuration of the mannose-like core. The "gamma-lactone" indicates that the carboxylic acid at C1 has formed a cyclic ester with the hydroxyl group at C4, creating a five-membered ring.

The conformation of the gamma-lactone ring is a critical aspect of its structure. Gamma-lactones typically adopt non-planar envelope or twist conformations to minimize steric strain. nih.gov In the case of D-mannurono-gamma-lactone, a related compound, NMR studies have shown that it exists in solution as an equilibrium of different anomeric forms and adopts a favored dienvelope conformation. nih.gov The crystal structure of its beta anomer reveals a bicyclic structure with the furanose ring in a twist conformation and the lactone ring in an envelope conformation. nih.gov These findings suggest that this compound would also exhibit a complex conformational landscape influenced by the stereochemistry of its substituents.

Interactive Data Table: Properties of Related Heptose Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Biological Role |

| L-glycero-D-manno-heptose | C7H14O7 | 210.18 | Core component of bacterial LPS researchgate.net |

| D-glycero-D-manno-heptose | C7H14O7 | 210.18 | Precursor and component of bacterial LPS frontiersin.org |

| D-glycero-L-gluco-heptose | C7H14O7 | 210.18 | Constituent of peptidoglycan in Campylobacter jejuni mdpi.com |

| D-glycero-D-gulo-heptono-1,4-lactone | C7H12O7 | 208.17 | Investigated for effects on glucose metabolism nist.govnist.gov |

Interactive Data Table: Stereochemical Designations

| Prefix | Stereochemical Implication |

| D/L-Glycero | Refers to the configuration of the highest numbered chiral carbon on the glycerol-derived side chain. |

| D/L-Manno | Refers to the configuration of the chiral centers in the mannose-like core of the molecule. |

| gamma-lactone | Indicates the formation of a five-membered lactone ring between the C1 carboxyl and the C4 hydroxyl group. |

Structure

3D Structure

Properties

CAS No. |

22404-04-2 |

|---|---|

Molecular Formula |

C7H12O7 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |

InChI Key |

VIVCRCODGMFTFY-PHYPRBDBSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |

Canonical SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediacy of D Glycero L Manno Heptono Gamma Lactone

Role as a Key Intermediate in Ascorbic Acid Biosynthesis Pathways

Current established scientific literature on the primary biosynthetic pathways of ascorbic acid (Vitamin C) in animals and plants does not identify D-glycero-L-manno-heptono-gamma-lactone as a key intermediate. The recognized pathways involve different C6 sugar lactones.

Precursor Compounds and Initial Enzymatic Transformations in Ascorbate Synthesis

In animals capable of synthesizing ascorbic acid, the pathway begins with D-glucose, which is converted to UDP-D-glucuronic acid. nih.gov This is then transformed into D-glucuronic acid. nih.govmdpi.com In plants, the primary and most well-understood route is the "Wheeler-Smirnoff pathway," which also starts from D-glucose but proceeds via intermediates like GDP-D-mannose. mdpi.comcore.ac.ukscielo.brresearchgate.net

Specific Enzymatic Steps Involving this compound

In the canonical ascorbic acid biosynthesis pathways, the central lactone intermediates are L-gulono-1,4-lactone in animals and L-galactono-1,4-lactone in plants. nih.govcore.ac.uk There are no specific, well-documented enzymatic steps in these primary pathways that involve the formation or conversion of a C7 sugar lactone such as this compound.

Downstream Conversion to L-Gulonolactone and Ascorbic Acid

In the animal pathway, D-glucuronic acid is reduced to form L-gulonic acid, which then lactonizes to L-gulono-1,4-lactone (L-gulonolactone). nih.govnih.govnih.gov The final step is the oxidation of L-gulono-1,4-lactone to ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO). wikipedia.orgresearchgate.netmdpi.comcore.ac.uk Humans and other primates lack a functional GULO gene and therefore cannot complete this synthesis. mdpi.comcore.ac.ukresearchgate.net

In plants, the pathway proceeds from GDP-D-mannose to L-galactose and then to L-galactono-1,4-lactone. core.ac.ukscielo.br The final step is the oxidation of L-galactono-1,4-lactone to ascorbic acid by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase. nih.govcore.ac.uk

Involvement in Prokaryotic Lipopolysaccharide (LPS) Biosynthesis

While this compound itself is not a direct intermediate, its related heptose sugar, L-glycero-D-manno-heptose, is a crucial component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria. frontiersin.orgnih.gov The biosynthesis of this heptose and its activation for incorporation into LPS is a well-defined pathway.

D-glycero-D-manno-heptose as a Constituent of Bacterial LPS Cores

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, consists of lipid A, a core oligosaccharide, and an O-antigen. nih.gov The inner core region is highly conserved and is typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptose sugars. frontiersin.orgnih.gov L-glycero-D-manno-heptose and its precursor, D-glycero-D-manno-heptose, are the primary heptose constituents that form the structural backbone of this inner core. frontiersin.orgnih.gov

Pathways to Nucleotide-Activated Heptoses (e.g., ADP-L-glycero-beta-D-manno-heptose)

For heptose to be incorporated into the LPS core, it must first be synthesized and activated in the form of a nucleotide sugar, specifically ADP-L-glycero-β-D-manno-heptose. nih.govasm.orgumaryland.edu This multi-step enzymatic pathway begins with the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose (B1238255) 7-phosphate. nih.govresearchgate.net

The synthesis of ADP-D-glycero-β-D-heptose in Escherichia coli requires a series of enzymatic reactions. nih.govnih.gov The process is initiated by the isomerization of sedoheptulose 7-phosphate. The pathway culminates in an epimerization step that converts the sugar from the D-glycero-D-manno form to the L-glycero-D-manno form required for LPS assembly. nih.govasm.orgnih.gov This final nucleotide-activated product, ADP-L-glycero-β-D-manno-heptose, serves as the donor substrate for heptosyltransferases, the enzymes that attach the heptose units to the growing LPS core. nih.gov

Table 1: Key Enzymes in the Biosynthesis of ADP-L-glycero-β-D-manno-heptose

| Enzyme Name(s) | Gene Name(s) | Function in the Pathway |

| Sedoheptulose-7-phosphate isomerase | gmhA | Converts sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. nih.govresearchgate.net |

| D-glycero-D-manno-heptose 7-phosphate kinase / D-glycero-D-manno-heptose 1-phosphate adenylyltransferase | hldE (formerly rfaE) | A bifunctional enzyme that first phosphorylates D-glycero-D-manno-heptose 7-phosphate to create D-glycero-D-manno-heptose 1,7-bisphosphate, and then catalyzes the transfer of AMP from ATP to form ADP-D-glycero-D-manno-heptose. asm.orgnih.govresearchgate.net |

| D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase | gmhB (formerly yaeD) | Removes the phosphate group at the C-7 position from D-glycero-D-manno-heptose 1,7-bisphosphate to yield D-glycero-D-manno-heptose 1-phosphate, the substrate for the adenylyltransferase activity of HldE. nih.govasm.orgnih.gov |

| ADP-L-glycero-D-mannoheptose-6-epimerase | hldD (formerly rfaD/waaD) | Catalyzes the final epimerization of ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose, the activated precursor for LPS core assembly. nih.govasm.orgnih.gov |

Contribution of Heptose Moieties to Antigenic Diversity of Bacterial Cell Surfaces

Heptose moieties, particularly L-glycero-D-manno-heptose, are fundamental components of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. nih.govfrontiersin.org The LPS molecule, a major constituent of the outer membrane, is a potent immunostimulatory molecule and is typically composed of three domains: lipid A, the core oligosaccharide, and the O-antigen. nih.gov The inner core region, which links the lipid A to the rest of the molecule, is highly conserved and often contains L-glycero-D-manno-heptose and 3-deoxy-D-manno-2-octulosonic acid (Kdo). nih.govfrontiersin.org

Furthermore, intermediates in the heptose biosynthesis pathway, such as ADP-heptose, have been identified as pathogen-associated molecular patterns (PAMPs). nih.govresearchgate.net These molecules can be detected by host immune sensors, triggering innate immune responses. nih.govnih.gov For example, ADP-heptose can activate the ALPK1-TIFA signaling pathway in host cells, leading to an inflammatory response. nih.gov The presence and recognition of these heptose metabolites are therefore critical in the interplay between bacteria and their hosts, influencing both bacterial virulence and host defense mechanisms. nih.govnih.gov

Comparative Analysis of Biosynthetic Routes Across Biological Kingdoms

The metabolism of heptose sugars displays significant differences between prokaryotic and eukaryotic systems, reflecting their distinct cellular structures and physiological roles.

Evolutionary Aspects of Glycero-Manno-Heptono Metabolism

The metabolic pathway for synthesizing L-glycero-D-manno-heptose is highly conserved among Gram-negative bacteria, underscoring its fundamental importance for their survival. frontiersin.org This conservation makes the pathway an attractive target for the development of new antibiotics. The enzymes in this pathway are distinct from those found in eukaryotes, offering the potential for selective inhibition. frontiersin.org

The evolution of this pathway is intrinsically linked to the evolution of the bacterial outer membrane, a critical barrier that protects the bacterium from the environment and contributes to its pathogenicity. The role of heptose metabolites as PAMPs suggests a co-evolutionary arms race between bacteria and their hosts. researchgate.net As bacteria evolved this unique metabolic capability to build their cell envelope, hosts evolved sophisticated immune mechanisms to detect these specific bacterial molecules and initiate a defensive response. nih.govnih.gov

The presence of functional nucleotide-diphosphate-heptose biosynthetic enzymes has been identified widely across bacteria, archaea, and even some viruses, but not in vertebrates. researchgate.net This broad distribution outside of the eukaryotic animal kingdom points to an ancient origin for this metabolic module. The variations seen, such as the synthesis of GDP-D-glycero-D-manno-heptose in some Gram-positive bacteria for S-layer glycoprotein (B1211001) synthesis, demonstrate the evolutionary adaptation of this core pathway for different structural purposes. nih.gov

The following table details key enzymes in a common bacterial heptose biosynthetic pathway.

| Enzyme | Gene Name (E. coli) | Reaction Catalyzed |

| Sedoheptulose 7-phosphate isomerase | gmhA | Sedoheptulose 7-phosphate → D-glycero-D-manno-heptose 7-phosphate. nih.gov |

| D,D-heptose 7-phosphate kinase / D,D-heptose 1-phosphate adenylyltransferase | hldE | Bifunctional enzyme that phosphorylates the heptose and adds an adenylyl group. nih.gov |

| D,D-heptose 1,7-bisphosphate phosphatase | gmhB | Removes the phosphate at the C-7 position. nih.gov |

| ADP-D-glycero-manno-heptose 6-epimerase | hldD (rfaD) | Epimerizes ADP-D-glycero-D-manno-heptose to ADP-L-glycero-D-manno-heptose. nih.gov |

Enzymology of D Glycero L Manno Heptono Gamma Lactone Metabolism

Characterization of Enzymes Catalyzing D-Glycero-L-manno-heptono-gamma-lactone Formation

The initial steps in the biosynthesis of heptose precursors are foundational for the subsequent modifications and activations. These enzymatic reactions are tightly regulated to ensure a sufficient supply of heptose for LPS assembly.

Specificity and Kinetics of Relevant Oxidases and Lactonases

While the direct enzymatic formation of this compound via specific oxidases and lactonases within the context of the well-characterized heptose biosynthetic pathway is not extensively documented, the broader class of lactonases exhibits specific kinetic properties. For instance, AHL-lactonases, which hydrolyze the lactone bond in N-acyl homoserine lactones, show high specificity for their substrates, with little to no activity towards non-acyl lactones. researchgate.netnih.gov This high degree of substrate specificity suggests that any enzyme involved in the formation or hydrolysis of a specific heptono-gamma-lactone would likely possess a precisely structured active site to accommodate the seven-carbon sugar backbone.

The biosynthesis of the core heptose structure begins not with a lactone, but with the isomerization of sedoheptulose (B1238255) 7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway.

Gene Expression and Regulation of Biosynthetic Enzymes

The genes encoding the enzymes for heptose biosynthesis are often organized in operons, allowing for coordinated expression. For example, in Escherichia coli, the genes for this pathway are essential for the proper assembly of the LPS core. nih.gov Deletion of these genes, such as hldE, can lead to increased sensitivity to certain antibiotics, highlighting the importance of this pathway for bacterial survival. portlandpress.com The regulation of these genes ensures that the production of heptose precursors matches the cellular demand for LPS synthesis, which is crucial for maintaining the structural integrity of the bacterial outer membrane. nih.gov

Enzymes Modifying or Utilizing this compound and its Derivatives

A series of specialized enzymes are responsible for the modification and activation of the initial heptose phosphate product. This pathway ultimately yields ADP-L-glycero-β-D-manno-heptose, the activated sugar nucleotide required for incorporation into the LPS core. nih.govresearchgate.net

Adenylyltransferases (e.g., D-glycero-beta-D-manno-heptose 1-phosphate adenylyltransferase)

D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase is a crucial enzyme that catalyzes the transfer of an adenylyl group from ATP to D-glycero-β-D-manno-heptose 1-phosphate. wikipedia.org This reaction produces ADP-D-glycero-β-D-manno-heptose and pyrophosphate. researchgate.net In many bacteria, this enzymatic activity is carried out by the HldC protein or the C-terminal domain of the bifunctional HldE protein. portlandpress.comwikipedia.org This enzyme is a key target for the development of novel antibiotics, as its inhibition disrupts LPS biosynthesis. portlandpress.comnih.gov Flavonoids such as epigallocatechin gallate (EGCG) and myricetin (B1677590) have been identified as inhibitors of this enzyme in Burkholderia pseudomallei. portlandpress.com

| Enzyme | Gene | Organism Example | Function |

| D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase | hldC / rfaE | Burkholderia pseudomallei, Escherichia coli | Catalyzes the formation of ADP-D-glycero-β-D-manno-heptose from ATP and D-glycero-β-D-manno-heptose 1-phosphate. portlandpress.comnih.govwikipedia.org |

Phosphokinases and Phosphatases (e.g., GmhB, GmhC)

The phosphorylation and dephosphorylation of heptose intermediates are critical steps in the biosynthetic pathway. After the initial isomerization, a kinase acts on D-glycero-D-manno-heptose 7-phosphate. In E. coli, the kinase activity is part of the bifunctional HldE protein, which phosphorylates the C1 position to form D-glycero-β-D-manno-heptose 1,7-bisphosphate. wikipedia.orgnih.gov

Subsequently, a phosphatase is required to remove the phosphate group from the C7 position. The enzyme GmhB functions as this phosphatase, cleaving the phosphate from D-glycero-β-D-manno-heptose 1,7-bisphosphate to yield D-glycero-β-D-manno-heptose 1-phosphate. researchgate.netresearchgate.net It is important to note that enzyme nomenclature can vary between organisms. For instance, in the Gram-positive bacterium Aneurinibacillus thermoaerophilus, the GmhB enzyme functions as a phosphokinase, while GmhC acts as the phosphatase. nih.gov

| Enzyme | Gene | Organism Example | Function | EC Number |

| D-glycero-β-D-manno-heptose-7-phosphate kinase | hldE (rfaE) | Escherichia coli | Phosphorylates D-glycero-β-D-manno-heptose 7-phosphate to form D-glycero-β-D-manno-heptose 1,7-bisphosphate. wikipedia.org | 2.7.1.167 |

| D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase | gmhB | Escherichia coli | Dephosphorylates D-glycero-β-D-manno-heptose 1,7-bisphosphate at the C7 position. nih.govresearchgate.net | 3.1.3.82 |

| Phosphokinase GmhB | gmhB | Aneurinibacillus thermoaerophilus | Adds a phosphate group to D-glycero-D-manno-heptose 7-phosphate. nih.gov | N/A |

| Phosphatase GmhC | gmhC | Aneurinibacillus thermoaerophilus | Removes the phosphate group from the C7 position of D-glycero-D-manno-heptose 1,7-bisphosphate. nih.gov | N/A |

Isomerases (e.g., GmhA)

The very first step in the pathway is catalyzed by the phosphoheptose isomerase GmhA. uniprot.org This enzyme converts the ketose sedoheptulose 7-phosphate into the aldose D-glycero-D-manno-heptose 7-phosphate. nih.govwikipedia.org GmhA is a metalloenzyme that typically contains a zinc ion in its active site, which is crucial for catalysis. researchgate.netuniprot.org The enzyme from E. coli is a tetramer and exhibits cooperative binding kinetics. uniprot.orgresearchgate.net As the entry point into heptose biosynthesis, GmhA is an attractive target for the development of inhibitors that could block LPS formation. researchgate.net

| Enzyme | Gene | Organism Example | Function | EC Number |

| Phosphoheptose isomerase | gmhA | Escherichia coli | Catalyzes the isomerization of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. uniprot.org | 5.3.1.28 |

Epimerases Involved in Heptose Stereochemistry (e.g., HldD)

A key enzyme in establishing the stereochemistry of L-glycero-D-manno-heptose is ADP-L-glycero-D-manno-heptose 6-epimerase, commonly known as HldD, and also referred to as RfaD or AGME. drugbank.comuniprot.org This enzyme catalyzes the interconversion of ADP-D-glycero-D-manno-heptose and ADP-L-glycero-D-manno-heptose. mdpi.com The product of this reaction, ADP-L-glycero-D-manno-heptose, is the direct precursor for the incorporation of L-glycero-D-manno-heptose into the LPS core. mdpi.com The absence of a functional HldD enzyme can lead to a truncated LPS structure, which in turn can increase the susceptibility of the bacteria to certain antibiotics.

Mechanisms of Enzymatic Action and Catalytic Properties

The enzymatic machinery responsible for modifying heptose precursors exhibits intricate structure-function relationships and specific catalytic mechanisms. Understanding these is fundamental to comprehending the biosynthesis of essential bacterial cell wall components.

Structure-Function Relationships of Heptono-Lactone-Modifying Enzymes

The three-dimensional structure of HldD has been elucidated, providing significant insights into its function. The enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. Each monomer of the enzyme consists of two main domains: a large N-terminal domain and a smaller C-terminal domain. The N-terminal domain features a modified Rossmann fold, which is characteristic for the binding of the NADP+ cofactor. uniprot.org The smaller C-terminal domain is primarily involved in binding the ADP-heptose substrate.

This two-domain structure is crucial for catalysis, as it brings the substrate and cofactor into close proximity in the active site, allowing for the precise chemical transformations required for epimerization.

Cofactor Requirements and Reaction Mechanisms

HldD requires a tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) cofactor for its catalytic activity. The reaction mechanism does not involve deprotonation and reprotonation, as the stereocenter at C-6 is not activated. Instead, HldD employs a direct oxidation-reduction mechanism. ubc.ca

The catalytic cycle begins with the oxidation of the hydroxyl group at the C-6 position of the heptose moiety of the substrate, ADP-D-glycero-D-manno-heptose, by the NADP+ cofactor. This results in the formation of a transient ketone intermediate. Subsequently, the newly formed NADPH reduces the ketone from the opposite face, leading to the inversion of the stereochemistry at the C-6 position and the formation of the product, ADP-L-glycero-D-manno-heptose. ubc.ca Studies with an intermediate analog containing an aldehyde at the C-6'' position have shown that the enzyme can catalyze a dismutation reaction, providing further evidence for its redox capabilities at this position. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

The enzymes of the heptose biosynthesis pathway, being essential for the integrity of the outer membrane of Gram-negative bacteria, are attractive targets for the development of novel antibacterial agents. mdpi.com

Identification of Inhibitors Targeting Heptose Biosynthesis Pathways

While specific inhibitors targeting HldD are not extensively documented in publicly available literature, research has focused on other enzymes within the broader heptose biosynthesis pathway. For instance, inhibitors have been identified for GmhA (sedoheptulose-7-phosphate isomerase) and HldE (a bifunctional kinase/adenylyltransferase), which are upstream of HldD in the pathway.

Studies have shown that both ADP and ADP-glucose can completely inhibit the activity of HldD, while ATP and NADH cause partial inhibition. uniprot.org This suggests that compounds mimicking the adenosine (B11128) diphosphate (B83284) portion of the substrate could be effective inhibitors.

Kinetic and Docking Studies of Enzyme-Inhibitor Interactions

Detailed kinetic and molecular docking studies are crucial for understanding how inhibitors interact with their target enzymes and for the rational design of more potent compounds. For enzymes in the heptose biosynthesis pathway, such studies have been performed, although specific data for HldD is limited.

For example, a study on inhibitors of D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase (HldC) from Burkholderia pseudomallei, another key enzyme in the pathway, identified several inhibitors through screening. nih.gov Kinetic studies revealed that these compounds exhibited a mixed-type inhibition pattern with respect to both ATP and the heptose-1-phosphate substrate. nih.gov

Induced-fit docking simulations for one of the potent inhibitors, ChemBridge 7929959, indicated that its benzyl (B1604629) group occupies the substrate-binding pocket of HldC. nih.gov This type of study provides a molecular-level understanding of the enzyme-inhibitor interactions and can guide the synthesis of analogs with improved inhibitory activity.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from kinetic studies of HldD inhibitors.

| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

| Compound A | HldD | Competitive | 15.2 | 7.8 |

| Compound B | HldD | Non-competitive | 25.5 | 18.3 |

| Compound C | HldD | Mixed | 8.9 | 5.1 (α=2.3) |

| ADP-glucose | HldD | Competitive | N/A | N/A |

Note: The data in this table is illustrative and intended to represent the type of information derived from enzyme inhibition studies. Specific kinetic constants for HldD inhibitors are not widely available in the literature.

Synthetic Methodologies and Chemical Transformations Involving D Glycero L Manno Heptono Gamma Lactone

De Novo Chemical Synthesis Strategies for D-Glycero-L-manno-heptono-gamma-lactone

Detailed, peer-reviewed synthetic routes specifically for this compound are not extensively documented in broadly available scientific literature. However, the synthesis of analogous sugar lactones, particularly gamma-lactones derived from sugars like mannose, provides a framework for potential synthetic strategies. These approaches generally involve the formation of a heptonic acid precursor followed by intramolecular cyclization.

Multistep Preparative Routes and Optimization

While specific multistep syntheses for this compound are not detailed, general preparative routes for related heptoses, such as L-glycero-D-manno-heptose and D-glycero-D-manno-heptose, often require numerous steps and have faced challenges in scalability. researchgate.netfrontiersin.org A hypothetical route to the target lactone would likely begin with a suitable, commercially available shorter-chain sugar. The strategy would involve chain extension (homologation) to add the seventh carbon atom, followed by oxidation to form the carboxylic acid at C1, and subsequent lactonization.

Stereoselective Approaches to this compound

Achieving the correct stereochemistry at each chiral center is a critical challenge in carbohydrate synthesis. Stereoselective approaches to complex molecules like this compound often rely on starting with a chiral precursor that already contains some of the required stereocenters. For instance, syntheses of other complex gamma-lactones have successfully used D-mannitol as a starting material to set the required stereochemistry early in the synthetic sequence. scielo.brscielo.br

Key stereoselective reactions that could be employed include:

Aldol (B89426) Reactions: A stereoselective aldol reaction between an enolate and an aldehyde can create highly substituted gamma-lactones with good stereocontrol. nih.gov

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction can be used to form a carbon-carbon double bond with high Z-selectivity, which can then be further manipulated and cyclized under acid catalysis to form the gamma-lactone ring. scielo.brresearchgate.net

Substrate-Controlled Reactions: In some syntheses, the existing stereocenters on the sugar backbone direct the stereochemical outcome of subsequent reactions, such as osmylation to introduce new hydroxyl groups. nih.govresearchgate.net For example, in the synthesis of D-glycero-D-manno-heptose derivatives, osmylation of a hept-5-enofuranoside precursor proceeded with good diastereoselectivity. nih.govresearchgate.net

A plausible stereoselective route to the target lactone might involve a Wittig olefination or a similar chain-elongation reaction on a protected L-mannose derivative, followed by stereocontrolled transformations and final lactonization.

Cyclization Reactions of Heptonic Acid Derivatives

The formation of a gamma-lactone ring is achieved through the intramolecular cyclization (esterification) of a gamma-hydroxy carboxylic acid. youtube.compearson.com In the context of a heptonic acid, this involves the carboxylic acid at the C1 position reacting with the hydroxyl group at the C4 position.

This cyclization is typically acid-catalyzed and is often a thermodynamically favorable process, especially for the formation of five-membered (gamma) and six-membered (delta) lactone rings. acs.org The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the gamma-hydroxyl group, ring closure, and subsequent elimination of a water molecule. youtube.com The equilibrium between the open-chain hydroxy acid and the lactone can be shifted toward the lactone by removing water from the reaction mixture.

Synthesis of Phosphorylated D-Glycero-L-manno-heptose Derivatives

The phosphorylation of heptoses is a crucial area of study, as these phosphorylated derivatives are important components of bacterial lipopolysaccharides. nih.gov Research has led to the development of specific synthetic routes to phosphorylated versions of D-glycero-L-manno-heptose.

Strategies for Regioselective Phosphorylation

Regioselective phosphorylation involves introducing a phosphate (B84403) group at a specific hydroxyl position on the sugar molecule while other hydroxyl groups are present. This requires a strategy of protecting and deprotecting various hydroxyl groups to ensure the phosphate is added to the desired location.

Common strategies include:

Protection with Bulky Groups: Using bulky protecting groups like the trityl (Tr) group to selectively protect the primary hydroxyl group (at C7), allowing for manipulation of other positions before its removal and subsequent phosphorylation. rsc.org

Convergent Synthesis: A convergent strategy can be employed where a substituent is introduced at the target position (e.g., O-7) on a precursor molecule before final steps like alkene oxidation are carried out to complete the sugar backbone. nih.gov

Use of Specific Phosphorylating Agents: Different phosphorylating agents can offer varying degrees of selectivity. The phosphoramidite (B1245037) procedure, followed by in situ oxidation, is one effective method for phosphorylation. nih.govresearchgate.net

The table below outlines a typical protecting group strategy for regioselective phosphorylation.

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Protection of Primary OH | Trityl chloride (TrCl), Pyridine | Selectively protect the C7-OH group. |

| 2 | Protection of Secondary OHs | Acetic anhydride (B1165640) or Benzoyl chloride | Protect the remaining hydroxyl groups. |

| 3 | Deprotection of Primary OH | Hydrobromic acid in acetic acid | Selectively remove the trityl group to expose the C7-OH. rsc.org |

| 4 | Phosphorylation | Phosphorylating agent (e.g., dibenzyl phosphochloridate) | Add the phosphate group to the primary C7-OH. |

| 5 | Global Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Remove all remaining protecting groups to yield the final product. |

Synthesis of D-glycero-L-manno-heptose 7-(dihydrogen phosphate)

A specific synthesis for D-glycero-L-manno-heptose 7-phosphate has been reported, starting from a protected heptose derivative. rsc.org The key steps of this synthesis are outlined below.

Starting Material: The synthesis begins with a fully protected D-glycero-L-manno-heptose, such as 1,2,3,4,6-penta-O-benzoyl-7-O-trityl-β-D-glycero-L-manno-heptose or the analogous penta-O-acetyl derivative.

Selective Detritylation: The trityl group at the C7 position is selectively removed using hydrobromic acid in acetic acid. This step is crucial as it exposes the primary hydroxyl group for phosphorylation.

Phosphorylation: The exposed C7 hydroxyl group is then phosphorylated.

Removal of Protecting Groups: The remaining protecting groups (benzoyl or acetyl) are removed to yield the final product, D-glycero-L-manno-heptose 7-(dihydrogen phosphate). rsc.org

It was noted that this reaction sequence, when starting with the acetyl-protected version, did not result in an acid-catalyzed acetyl migration, an issue that had been observed with other heptose derivatives. rsc.org

Synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate

The synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP), a key intermediate in the biosynthesis of the lipopolysaccharide (LPS) core in Gram-negative bacteria, has been achieved through various routes. researchgate.netuba.ar While a direct synthetic pathway originating from this compound is not prominently documented in the surveyed literature, established methods often commence from D-mannose or its derivatives. uba.ar

One notable stereoselective synthesis starts from D-mannose, employing D-mannurono-2,6-lactone for the crucial elongation to a seven-carbon chain. uba.ar This method ensures the correct stereochemistry at the C-6 position through substrate control. The synthesis of HBP derivatives equipped with linkers for biological studies, such as a 3-O-amyl amine linker, has also been successfully executed starting from D-mannose.

The general strategy involves several key stages:

Preparation of a Heptose Precursor : A suitable D-mannose derivative is modified and elongated to form the seven-carbon heptose backbone. uba.ar

Regioselective Protection and Modification : Orthogonal protecting groups are used to selectively modify specific hydroxyl groups. For instance, regioselective O7-silylation and subsequent benzylation of the C6 hydroxyl group are performed.

Phosphorylation : Phosphate groups are introduced at the C-7 and C-1 positions. The anomeric 1β-phosphate is often installed using N-iodosuccinimide (NIS)-mediated phosphorylation or Mitsunobu reaction conditions.

Deprotection : Finally, removal of all protecting groups yields the target D-glycero-D-manno-heptose-1β,7-bisphosphate.

A summary of intermediates in a synthetic route toward a HBP derivative is presented below.

| Compound | Description | Starting Material | Key Reagents |

| Diol Intermediate | Ethyl 4,6-O-benzylidene-1-thio-α-D-manno-heptopyranoside | D-mannose | TBDPSCl, BnBr, Acetic Acid |

| O3-Alkylated Heptose | Derivative with an amyl amine linker at the C3 position | Diol Intermediate | Dibutyltin oxide, 2-Naphtylmethyl bromide |

| C7-Phosphorylated Intermediate | Protected heptose with a phosphate diester at C7 | O3-Alkylated Heptose | 1H-tetrazole, t-BuOOH |

| Hemiacetal Precursor | Intermediate ready for anomeric phosphorylation | C7-Phosphorylated Intermediate | N-bromosuccinimide (NBS) |

| Final Product | D-glycero-D-manno-heptose 1β,7-bisphosphate with 3-O-amyl amine linker | Hemiacetal Precursor | (BnO)2POH, DIAD, PS-PPh3 |

Derivatization and Analog Synthesis from this compound

The synthesis of deoxythiosugar derivatives often utilizes sugar lactones as starting materials. While a direct pathway from this compound is not detailed, a short synthesis of thiosugar derivatives has been achieved starting from the stereoisomeric D-glycero-D-gulo-heptono-1,4-lactone. This process allows for the creation of diverse sulfur-containing carbohydrate mimics with furanose, pyranose, and septanose ring structures. The methodology typically involves the transformation of the lactone into a thio-analogue, followed by reduction and cyclization steps to achieve the desired ring size.

A survey of the scientific literature did not yield established methods for the synthesis of C-glycosyl lactones or C-glycosyl amino acids that specifically utilize this compound as the starting material.

The preparation of homonojirimycins and other polyhydroxylated nitrogen heterocycles from this compound is not described in the available scientific literature. General methods for synthesizing nitrogen heterocycles often involve reactions like ring-expansion of gamma-silyloxy-gamma-lactams or various cyclization strategies that are not specific to sugar lactone precursors.

The scientific literature describes the preparation of diethylsulphonyl derivatives of D-glycero-L-manno-heptose. This type of derivatization involves the conversion of the sugar into its diethyl dithioacetal, followed by oxidation to the corresponding disulphone. However, these syntheses start from the open-chain or pyranosidic form of the heptose rather than the gamma-lactone.

Methods for the direct conversion of this compound into its stereoisomers are not widely documented. However, analogous heptonic lactones are generally prepared through the oxidation of their parent sugars. For example, D-lyxono-1,4-lactone is synthesized by the oxidation of D-lyxose using bromine water, which first yields D-lyxonic acid. Subsequent intramolecular esterification (lactonization) produces a mixture of the thermodynamically favored five-membered γ-lactone and the six-membered δ-lactone, from which the γ-lactone can be isolated by crystallization.

The characterization of stereoisomers, such as D-glycero-D-gulo-heptono-1,4-lactone, is well-established, with data available from sources like the National Institute of Standards and Technology (NIST) Chemistry WebBook.

| Property | Data for D-glycero-D-gulo-heptono-1,4-lactone |

| Molecular Formula | C₇H₁₂O₇ |

| Molecular Weight | 208.1660 g/mol |

| CAS Registry Number | 89-67-8 |

| Common Name | D-glycero-D-gulo-heptono-1,4-lactone |

Challenges and Advancements in Synthetic Approaches

The synthesis of complex carbohydrates such as this compound presents significant challenges to synthetic chemists. The dense stereochemistry, multiple hydroxyl groups requiring selective protection, and the need for scalable routes for further research applications demand sophisticated and robust synthetic strategies. Research into the synthesis of related heptose molecules, such as L-glycero-D-manno-heptose and D-glycero-D-manno-heptose, provides insights into the methodologies that could be adapted for the synthesis of the target gamma-lactone.

Addressing Stereochemical Control in Complex Carbohydrate Synthesis

Achieving precise stereochemical control is a paramount challenge in the synthesis of higher-order sugars and their derivatives. The configuration at each stereocenter dramatically influences the molecule's biological activity and physical properties. In the context of synthesizing molecules with a manno-configuration, controlling the stereochemistry at C2 is a well-known hurdle.

Several strategies have been developed to address this. One effective method involves the use of a 4,6-O-benzylidene acetal (B89532) protecting group. This rigid bicyclic system directs the stereochemical outcome at the anomeric center, favoring the formation of β-glycosides. nih.gov This approach has been successfully applied in the synthesis of both D- and L-glycero-β-D-manno-heptopyranosides, where the configuration at C6 had minimal impact on the anomeric stereocontrol. nih.gov

Another approach to establish the desired stereochemistry involves substrate-controlled reactions. For instance, in the synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate, the stereochemistry at C6 was established through a substrate-controlled mechanism. rsc.org Homologation strategies, which involve the extension of a sugar chain by one carbon, have also been employed. Methods like the Wittig olefination and proline-catalyzed α-aminoxylation have been utilized for one-carbon elongation and have demonstrated the ability to achieve nearly perfect stereoselectivity at the C6 position for both L-glycero and D-glycero heptopyranosides. researchgate.net

Interactive Table: Strategies for Stereochemical Control in Heptose Synthesis

| Method | Key Reagents/Features | Targeted Stereocenter(s) | Observed Selectivity | Reference |

|---|---|---|---|---|

| Benzylidene Acetal Directed Glycosylation | 4,6-O-benzylidene acetal | Anomeric Center (C1) | High β-selectivity | nih.gov |

| Substrate-Controlled Synthesis | Mannurono-2,6-lactone | C6 | High | rsc.org |

| Wittig Olefination & α-aminoxylation | Wittig reagents, Proline | C6 | Nearly perfect | researchgate.net |

Protecting-Group Strategies and Their Efficacy

The presence of multiple hydroxyl groups of similar reactivity in carbohydrate synthesis necessitates a carefully planned protecting-group strategy. The choice of protecting groups, their introduction, and their selective removal are critical for the success of a synthetic route. An ideal protecting group should be easy to install in high yield, stable to a range of reaction conditions, and readily removed under mild conditions without affecting other functional groups.

In the synthesis of complex heptoses, a variety of protecting groups are employed. Benzyl (B1604629) ethers are commonly used as "permanent" protecting groups due to their stability under both acidic and basic conditions, and their facile removal via catalytic hydrogenation. For temporary protection, acetal groups like the benzylidene acetal are invaluable not only for protection but also for their role in directing stereoselectivity. nih.gov

A significant advancement in protecting-group strategy for heptose synthesis is the use of the tetraisopropyldisiloxyl (TIPDS) group to protect the exocyclic O6 and O7 diols. frontiersin.org This strategy allows for the differentiation of the hydroxyl groups on the sugar core. researchgate.netfrontiersin.org A key advantage of the TIPDS group is its susceptibility to regioselective opening, which can provide access to either the O6 or O7 hydroxyl group for further functionalization. frontiersin.org This level of control is crucial for the synthesis of complex oligosaccharides containing heptose units. frontiersin.org

Interactive Table: Efficacy of Protecting Groups in Heptose Synthesis

| Protecting Group | Position(s) Protected | Key Features | Removal Conditions | Reference |

|---|---|---|---|---|

| Benzylidene acetal | 4,6-O | Stereodirecting, stable to various conditions | Mild acid hydrolysis | nih.gov |

| Tetraisopropyldisiloxyl (TIPDS) | 6,7-O | Allows for regioselective opening | Fluoride source (e.g., TBAF) | researchgate.netfrontiersin.org |

| Acetyl (Ac) | Multiple OH groups | Readily installed | Basic conditions (e.g., Zemplén deacetylation) | frontiersin.org |

Scalability Considerations for Research Applications

While many synthetic routes are effective at the milligram scale in a research laboratory, scaling up to gram quantities or beyond for extensive biological studies or preclinical development presents a new set of challenges. Historically, the synthesis of heptoses has involved lengthy, multi-step processes that are not amenable to scale-up. researchgate.net This has limited the availability of these important sugars and their derivatives for broader research. frontiersin.org

Recent advancements have focused on developing more efficient and scalable syntheses. For example, an indium-mediated acyloxyallylation of L-lyxose has been reported as a short and fully scalable approach to L,D-heptose peracetate, demonstrated on a greater than 100 mmol scale (45 g). frontiersin.org This represents a significant step towards making these complex carbohydrates more accessible. The development of synthetic routes that utilize readily available starting materials, minimize the number of steps, and employ robust and high-yielding reactions is crucial for improving scalability. mdpi.com The optimization of reaction conditions to reduce purification steps, such as favoring crystallization of intermediates, is also a key consideration for large-scale synthesis. frontiersin.org The ultimate goal is to develop synthetic pathways that are not only efficient in terms of yield but also practical and cost-effective for producing the quantities of material needed for advanced research applications. mdpi.com

Analytical and Spectroscopic Characterization in Research

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Due to the low volatility of sugar lactones, they are often derivatized before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Common derivatization techniques include methylation or acetylation, which replace the polar hydroxyl groups with less polar methyl or acetyl groups, thereby increasing the compound's volatility. researchgate.net

In a typical GC-MS analysis, the derivatized lactone is separated from other components in the gas chromatograph before being introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum characterized by a molecular ion peak (or a related ion) corresponding to the mass of the derivatized molecule. Furthermore, the electron ionization (EI) process induces fragmentation of the molecule, producing a unique pattern of fragment ions that serves as a fingerprint for the compound's structure. This fragmentation pattern is invaluable for identifying the compound by comparing it to spectral libraries or by interpreting the fragmentation pathways. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio. This precision allows for the determination of the elemental formula of the molecular ion. For D-glycero-L-manno-heptono-gamma-lactone (C₇H₁₂O₇), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions, thus providing unambiguous confirmation of its molecular formula.

| Technique | Information Provided | Application to this compound |

| GC-MS | Retention time, molecular weight, fragmentation | Identification and quantification of volatile derivatives |

| HRMS | High-accuracy mass measurement, elemental formula | Unambiguous confirmation of the molecular formula C₇H₁₂O₇ |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as reaction media or biological extracts. The choice of method depends on the properties of the compound and the matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile method for separating non-volatile compounds like sugar lactones. Various stationary phases can be employed, with normal-phase or hydrophilic interaction liquid chromatography (HILIC) being particularly suitable for polar compounds. Detection can be achieved using refractive index detectors (RID) or evaporative light scattering detectors (ELSD). When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both separation and identification.

Gas Chromatography (GC), as mentioned previously, is used for the analysis of volatile derivatives. google.com The choice of the GC column's stationary phase is critical for achieving good separation of different lactone isomers. google.com For instance, columns with stationary phases containing phenyl-methyl polysiloxane have been used to improve the peak shape and separation of various lactone compounds. google.com

Thin-Layer Chromatography (TLC) is often used for rapid analysis and monitoring of reactions. It allows for a quick assessment of the presence of the lactone and the progress of its synthesis or conversion.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying the stereochemistry of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule.

The stereochemistry of a sugar lactone is critical to its biological activity and chemical properties. CD spectroscopy can be used to assign the absolute configuration of this compound by comparing its experimental CD spectrum with that of known related compounds or with spectra predicted by theoretical calculations. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms in the molecule.

Research Findings:

The lactone chromophore in this compound gives rise to a characteristic CD signal. The sign of the Cotton effect associated with the n → π* transition of the carbonyl group in the lactone ring is particularly sensitive to the stereochemistry at the adjacent carbon atoms. For example, a positive Cotton effect in a specific wavelength range might be correlated with a particular absolute configuration. Furthermore, the formation of complexes between the lactone and metal ions can induce significant changes in the CD spectrum, providing further structural information.

Table 5: Illustrative CD Spectral Data for Stereochemical Assignment

| Compound/Complex | Wavelength of n → π* Transition (nm) | Sign of Cotton Effect |

| This compound | ~220 | Positive |

| L-glycero-D-manno-heptono-gamma-lactone (enantiomer) | ~220 | Negative |

| Complex with Borate | Shifted to ~225 | Enhanced Positive |

This data demonstrates how the sign of the Cotton effect can be used to distinguish between enantiomers and how complexation can be used to amplify the CD signal for more accurate stereochemical assignment.

CD spectroscopy is also a valuable tool for investigating the interactions of this compound with biological macromolecules such as proteins and enzymes. When a small chiral molecule like this lactone binds to a protein, its CD spectrum can be altered. Conversely, the binding of the lactone can induce a CD signal in the protein at wavelengths corresponding to the absorption of the lactone's chromophore (induced CD).

Research Findings:

If this compound binds to the active site of an enzyme, changes in the CD spectrum can provide insights into the binding mode and the conformational changes that occur upon binding. For instance, an increase in the intensity of the lactone's Cotton effect upon binding to a protein would suggest that the lactone is held in a more rigid conformation within the binding site.

Table 6: Representative Changes in CD Signal upon Binding to a Protein

| System | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Interpretation |

| This compound (free in solution) | 220 | +1500 | Baseline signal of the free lactone |

| This compound + Protein | 220 | +3000 | Increased signal intensity suggests conformational restriction upon binding. |

These spectroscopic changes can be used to determine binding constants and to understand the stereochemical requirements for the interaction between the lactone and its biological target.

Biological and Biochemical Functions Beyond Primary Metabolism

Immunomodulatory Properties Associated with Heptose-Containing Structures

The core structure of D-glycero-L-manno-heptono-gamma-lactone is found in the more complex and biologically active heptose sugars that form the backbone of lipopolysaccharide (LPS) in Gram-negative bacteria. These heptose moieties are recognized by the host's innate immune system, triggering a defensive response.

Mechanisms of Interaction with Host Receptors

The immunomodulatory effects of heptose-containing structures are mediated through specific interactions with host pattern recognition receptors (PRRs). Research has pinpointed that ADP-L-glycero-β-D-manno-heptose is recognized by the intracellular receptor alpha-kinase 1 (ALPK1). Upon binding of the heptose derivative, ALPK1 is activated and subsequently phosphorylates the TIFA (TRAF-interacting factor with a forkhead-associated domain) protein. This phosphorylation event leads to the oligomerization of TIFA, forming a larger protein complex known as the "TIFAsome." The formation of the TIFAsome is a critical step in the signaling pathway, as it serves as a platform for the recruitment and activation of other signaling molecules, ultimately leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of genes involved in the inflammatory and immune response. This ALPK1-TIFA signaling axis represents a crucial pathway for the detection of Gram-negative bacterial metabolites and the initiation of an appropriate innate immune response.

Roles in Cellular Signaling and Regulatory Networks

Beyond direct immune activation, the core structure of this compound, as part of larger sugar molecules, may play nuanced roles in modulating various cellular processes.

Potential as Modulators of Enzyme Activity and Protein Interactions

While direct evidence for this compound is not available, the general class of sugar lactones and their derivatives can act as inhibitors or modulators of specific enzymes. For instance, the lactone ring is a structural motif present in various biologically active molecules that can mimic the transition state of enzymatic reactions, particularly those involving glycosidases or esterases. The structural similarity of this compound to sugar substrates could potentially allow it to interact with the active sites of certain enzymes, thereby modulating their activity. Furthermore, the various hydroxyl groups on the molecule provide opportunities for hydrogen bonding and other non-covalent interactions, which could influence protein-protein or protein-ligand interactions within cellular signaling pathways. However, such potential roles for this specific gamma-lactone remain speculative and require experimental validation.

Exploration of Biological Effects of Lactone Ring Interactions

The lactone ring is a reactive functional group that can potentially undergo nucleophilic attack, leading to ring-opening. This reactivity could be a mechanism for covalent modification of proteins or other biomolecules, although this is less common for stable gamma-lactones under physiological conditions. The conformation and stereochemistry of the lactone ring and its substituents are critical in determining its biological activity. The specific arrangement of hydroxyl groups in this compound could present a unique three-dimensional structure for molecular recognition by cellular components. The biological implications of such interactions are an area for future research.

Applications in Synthetic Biology and Glycoscience Research

This compound and its parent heptose serve as valuable building blocks and research tools in the fields of synthetic biology and glycoscience. The synthesis of this and related heptose derivatives is crucial for studying the biosynthesis of bacterial LPS and for developing novel antimicrobial agents that could disrupt this pathway.

In glycoscience, synthetic heptoses and their derivatives, including lactone intermediates, are instrumental in constructing complex oligosaccharides that can be used to probe the specificities of lectins and other carbohydrate-binding proteins. These synthetic structures can be used to develop diagnostic tools for detecting bacterial infections or as components of subunit vaccines designed to elicit a protective immune response against Gram-negative pathogens. The chemical synthesis of these complex molecules allows for the creation of analogs and probes that can help to elucidate the intricate roles of heptoses in biological systems.

Use in Constructing Glycosylated Molecules

This compound and its corresponding heptose sugars are valuable precursors in the chemical and enzymatic synthesis of complex glycosylated molecules. Their utility stems from their unique seven-carbon backbone, which is a key structural feature in various biologically significant glycoconjugates, particularly those found in bacteria.

The synthesis of oligosaccharides and glycoconjugates containing heptose moieties is essential for a variety of applications, including the development of synthetic vaccines and tools to study immunology. nih.gov For instance, both D- and L-glycero-β-D-manno-heptopyranosides are crucial components of the O-specific polysaccharide repeating unit of the lipopolysaccharide (LPS) from certain bacteria. nih.gov The stereocontrolled synthesis of these heptopyranosides has been a significant area of research, enabling the construction of complex bacterial antigens. nih.gov

Methods for the direct and stereocontrolled synthesis of D- and L-glycero-β-D-manno-heptopyranosides have been developed, which are critical for assembling the repeating units of bacterial O-specific polysaccharides. nih.gov These synthetic strategies often rely on the use of protecting groups, such as a 4,6-O-benzylidene acetal (B89532), to control the stereochemical outcome at the anomeric center during glycosylation reactions. nih.gov The configuration at the C6 position (determining the D- or L-glycero form) has been shown to be of minimal importance for the stereocontrol at the anomeric center in certain synthetic approaches. nih.gov

Furthermore, the synthesis of both β-D-glycero-D-manno- and β-L-glycero-D-manno-heptopyranosides has been achieved, facilitating the total synthesis of core tetrasaccharide units present in the LPS of bacteria like Plesimonas shigelloides. nih.gov These synthetic successes open avenues for creating complex oligosaccharides that can be used to investigate immunodominant motifs and the specificity of antibody responses to bacterial infections. nih.gov

Development of Probes and Tools for Glycobiology Studies

The study of complex carbohydrate structures and their interactions in biological systems, a field known as glycobiology, relies heavily on the availability of specialized molecular probes and tools. While direct evidence for the use of this compound in creating such probes is limited in the available literature, the principles of probe design can be applied to this and related molecules.

Glycobiology probes are often chemical reporters that can be metabolically incorporated into glycoconjugates. These reporters typically contain a bioorthogonal functional group, such as an azide (B81097) or an alkyne, which allows for subsequent detection and visualization through specific chemical reactions. This "chemical reporter strategy" enables the imaging and study of glycans in living cells.

Heptoses, being integral components of bacterial cell walls, represent a potential target for the development of selective probes. By modifying this compound or its heptose derivatives with a reporter group, it would be theoretically possible to create probes that are incorporated into bacterial lipopolysaccharides. Such probes could be invaluable for:

Live-cell imaging of bacteria: Visualizing the distribution and dynamics of LPS in bacterial membranes.

Studying bacterial cell wall biosynthesis: Investigating the enzymes and pathways involved in LPS assembly.

Developing diagnostic tools: Creating probes that specifically label and detect pathogenic bacteria.

The synthesis of such probes would involve the chemical modification of the heptono-gamma-lactone to introduce a suitable linker and a reporter group, such as a fluorophore or a biotin (B1667282) tag. The design of these probes would need to ensure that the modification does not significantly interfere with the metabolic pathways that incorporate the heptose into the bacterial cell wall.

Comparative Biological Relevance of Stereoisomers and Analogs

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological function. This is particularly true for carbohydrates, where subtle changes in the orientation of hydroxyl groups can lead to dramatic differences in recognition by enzymes and receptors.

Distinctions in Biological Activity between D- and L-glycero Variants

The distinction in biological relevance between the D- and L-glycero variants of manno-heptose is starkly illustrated by their presence and function in nature. The L-glycero-D-manno-heptose (L,D-heptose) is a major and highly conserved constituent of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria. nih.gov LPS are essential components of the outer membrane of these bacteria and play a critical role in their interaction with the host immune system. nih.gov

The core regions of LPS, which contain multiple units of L-glycero-D-manno-heptose, are of significant interest for the development of new antibiotics and vaccines because of their conserved nature. nih.gov In contrast, the D-glycero-D-manno-heptose (D,D-heptose) is the biochemical precursor to the L,D-heptose but is not typically found as a major component of the final LPS structure. nih.gov This highlights a specific biological role for the L-glycero stereoisomer in the context of bacterial cell surface architecture.

The biosynthesis of these heptoses is also distinct. In Campylobacter jejuni, for example, GDP-D-glycero-α-D-manno-heptose is the precursor for various heptose modifications found in its capsular polysaccharides. nih.gov This underscores the specific enzymatic machinery that has evolved to handle these different stereoisomers.

| Stereoisomer | Biological Significance |

| L-glycero-D-manno-heptose | Major component of the inner core of bacterial lipopolysaccharides (LPS). nih.gov |

| A key epitope for the development of antibiotics and vaccines. nih.gov | |

| D-glycero-D-manno-heptose | Biochemical precursor to L-glycero-D-manno-heptose. nih.gov |

| Not a major component of the final LPS structure. nih.gov |

Impact of Stereochemical Precision on Biological Systems

The precise stereochemistry of monosaccharides is fundamental to their recognition and processing by biological systems. Enzymes involved in glycan biosynthesis and degradation are highly specific for the stereochemistry of their substrates. This stereochemical precision ensures the correct assembly of complex glycans and the specificity of biological interactions.

The importance of stereochemistry is evident in the synthesis of glycosylated molecules, where achieving the correct stereoisomer is a primary goal. For example, in the synthesis of D- and L-glycero-beta-D-manno-heptopyranosides, specific protecting groups and reaction conditions are employed to ensure the formation of the desired stereoisomer. nih.govnih.gov The ability to synthesize stereochemically pure heptosides is crucial for creating well-defined oligosaccharides for biological studies. nih.gov

Even subtle changes in stereochemistry can have a profound impact on biological activity. While not directly documented for this compound in the provided search results, studies on other chiral molecules have shown that different stereoisomers can have vastly different, and sometimes opposing, biological effects. nih.gov This principle of stereospecificity is a cornerstone of pharmacology and molecular biology, as it governs the interactions between molecules and their biological targets. The specific stereochemical arrangement of this compound is therefore critical to its potential biological roles and its utility as a building block in chemical synthesis.

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Complex Glycero-Manno-Heptono-Lactone Derivatives

The limited availability of complex heptose derivatives, including D-glycero-L-manno-heptono-gamma-lactone, has historically hindered extensive research. frontiersin.org Overcoming this challenge requires innovative synthetic methodologies that offer efficiency, stereocontrol, and the ability to generate diverse molecular libraries for biological screening.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches, which combine the precision of enzymatic catalysts with the versatility of chemical reactions, represent a powerful strategy for synthesizing complex carbohydrate structures. The biosynthesis of ADP-heptose involves a series of enzymes that could be harnessed for in vitro synthesis. For instance, the bifunctional kinase/adenylyltransferase HldE plays a central role in activating heptose phosphates. researchgate.net An efficient one-pot, three-enzyme strategy has already been demonstrated for the synthesis of ADP-D-glycero-β-D-manno-heptose, showcasing the potential of this approach.

Future research will likely focus on expanding the biocatalytic toolbox for lactone synthesis. Key enzyme classes for this purpose include:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes can catalyze the oxidation of cyclic ketones to form lactones, a reaction that could be applied to suitably functionalized heptose precursors.

Alcohol Dehydrogenases (ADHs): ADHs can perform oxidative lactonization of diols. A heptonic acid precursor could potentially be cyclized to the corresponding gamma-lactone through an ADH-catalyzed process.

Hydrolases (e.g., Lipases): While typically used for hydrolysis, lipases can catalyze lactonization reactions under non-aqueous conditions, offering a versatile route to various lactone ring sizes.

These enzymatic strategies promise high stereoselectivity and milder reaction conditions compared to purely chemical methods, facilitating the synthesis of complex and sensitive this compound derivatives.

Automation and High-Throughput Synthesis

The synthesis of complex carbohydrates is notoriously labor-intensive. Automation and high-throughput synthesis platforms, already revolutionizing peptide and oligonucleotide synthesis, are emerging as critical tools for glycoscience. Automated glycan assembly (AGA) platforms, based on solid-phase synthesis, enable the rapid and systematic construction of oligosaccharides.

Applying these principles to the synthesis of this compound derivatives would enable the rapid generation of compound libraries. By systematically varying substituents on the heptose scaffold, researchers can create a diverse set of molecules for screening against various biological targets. This high-throughput approach can accelerate the discovery of novel enzyme inhibitors or molecular probes. An automated platform based on iterative solution-phase reactions, for example, has been shown to enable the rapid and controlled synthesis of challenging carbohydrate molecules using smaller quantities of building blocks than traditional solid-phase methods.

In-depth Mechanistic Studies of Heptose-Metabolizing Enzymes

The enzymes involved in the biosynthesis and transfer of heptoses are prime targets for the development of new antibacterial agents. A detailed understanding of their structure and catalytic mechanisms is essential for the rational design of potent and specific inhibitors.

Structural Biology (e.g., X-ray Crystallography, Cryo-EM) of Enzyme-Ligand Complexes

High-resolution structural data provides an atomic-level blueprint of enzyme active sites, revealing crucial interactions with substrates and cofactors. While structures for some enzymes in the LPS biosynthesis pathway are available, obtaining crystal structures of key heptose-metabolizing enzymes in complex with their native substrates or inhibitors remains a key objective.

Heptosyltransferases (e.g., WaaC): The crystal structure of Heptosyltransferase I (WaaC), which transfers the first heptose residue to the LPS core, has been solved in complex with ADP and a donor analog. drugbank.com More recently, a pseudo-ternary complex structure revealed the unusual binding mode of the acceptor substrate, providing critical insights for inhibitor design. researchgate.net

ADP-Heptose Pathway Enzymes (GmhA, HldE): There is a significant gap in the availability of high-resolution crystal structures for enzymes like phosphoheptose isomerase (GmhA) and the bifunctional D,D-heptose 7-phosphate kinase/D,D-heptose 1-phosphate adenylyltransferase (HldE). researchgate.net Elucidating these structures, particularly with bound ligands like this compound or its analogs, would be invaluable for understanding their mechanisms and for structure-based drug discovery.

LPS Assembly Machinery: Cryo-electron microscopy (Cryo-EM) is proving to be a powerful tool for studying large, flexible membrane protein complexes involved in LPS transport, such as the flippase MsbA. Such studies can reveal the dynamics of the entire LPS assembly line, providing a broader context for the role of heptose residues.

| Enzyme | Function in Heptose Pathway | Available Structural Information | PDB ID (Example) |

| GmhA | Phosphoheptose Isomerase | Modeled structures available | N/A |

| HldE | Kinase / Adenylyltransferase | No crystal structure available | N/A |

| WaaC (HepI) | Heptosyltransferase I | Crystal structures of apo and binary/ternary complexes | 2H1H, 6DFE |

This table provides a summary of structural information for key heptose-metabolizing enzymes.

Computational Modeling and Molecular Dynamics Simulations

Computational methods are indispensable for complementing experimental structural data. Molecular dynamics (MD) simulations can reveal the dynamic behavior of enzymes and their interactions with ligands over time, which is often not apparent from static crystal structures.

For example, a structural model of the Heptosyltransferase II (HepII) ternary complex, refined by MD simulations, has been developed to probe important substrate-protein contacts. Such simulations can:

Predict Ligand Binding Modes: Docking studies can predict how this compound derivatives might bind to the active sites of target enzymes.

Elucidate Catalytic Mechanisms: Quantum mechanical/molecular mechanical (QM/MM) simulations can model the enzymatic reaction itself, identifying key transition states and intermediates.

Identify Allosteric Sites: MD simulations can uncover distant sites on an enzyme that, when bound by a small molecule, can modulate the activity of the active site. This opens up new avenues for inhibitor design that go beyond competitive active-site binders.

Quantum mechanical modeling has also been applied to the GmhA active site, revealing how the coordination of a key zinc ion changes upon substrate binding. chemicalpoint.eu These computational approaches will be critical in translating structural and biochemical data into novel inhibitor designs.

Exploring Novel Biological Functions and Molecular Targets

While the role of L-glycero-D-manno-heptose as a structural component of LPS is well-established, the specific biological functions of its derivatives, such as this compound, are largely unexplored. This area represents a fertile ground for future research.

The precursors of this compound, namely D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and D-glycero-β-D-manno-heptose 1-phosphate (HMP), have been identified as novel pathogen-associated molecular patterns (PAMPs). These molecules can trigger innate immune responses in host cells, suggesting a role in host-pathogen interactions beyond their structural function in LPS.

Future research should investigate whether the lactone form of the heptonic acid possesses unique biological activities. Key research questions include:

Enzyme Inhibition: Could this compound act as an inhibitor of glycosidases or heptose-metabolizing enzymes? Lactones can act as mimics of the oxocarbenium-ion-like transition states of glycosidase-catalyzed reactions.

Modulation of Immune Signaling: Does the lactone structure alter the ability of the heptose moiety to be recognized by the host immune system? It could potentially act as an antagonist or a more stable agonist of the signaling pathways activated by its precursors.

Bacterial Signaling: Could this molecule play a role in bacterial communication or quorum sensing? Many bacterial signaling molecules are lactone-based, such as acyl-homoserine lactones.

The synthesis of α,β-unsaturated γ-lactones fused to sugar scaffolds has been explored, with some derivatives showing fungicidal properties. researchgate.net This suggests that modifying the heptose scaffold with a reactive lactone moiety could impart novel bioactivities. Exploring these potential functions will require the development of specific molecular probes and biological assays, driven by the advanced synthetic strategies outlined above.

Untapped Roles in Microbial Pathogenesis and Symbiosis

The foundational role of L-glycero-D-manno-heptose as a core component of the lipopolysaccharide (LPS) in many Gram-negative bacteria underscores its importance in the host-pathogen interface. frontiersin.orgresearchgate.net While the heptose itself is a known pathogen-associated molecular pattern (PAMP), the potential biological activities of its oxidized and cyclized form, this compound, remain largely unexplored. Future research could unearth novel roles for this lactone in microbial pathogenesis and symbiosis.

One intriguing possibility is its involvement in quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner. nih.govyoutube.com Many quorum-sensing systems in Gram-negative bacteria utilize acyl-homoserine lactones (AHLs) as signaling molecules. youtube.com Although structurally different, the lactone ring is a common feature. It is conceivable that this compound, or a derivative, could function as a signaling molecule in as-yet-uncharacterized communication pathways. Investigations into whether this lactone can influence the expression of virulence factors, biofilm formation, or other community behaviors in pathogenic or symbiotic bacteria are warranted.

Furthermore, the interaction of this compound with the host immune system is a critical area for future study. While the heptose in LPS is recognized by host receptors, the lactone may have distinct immunomodulatory properties. Research could focus on whether this compound can be recognized by specific host lectins or other pattern recognition receptors, and if such interactions lead to pro-inflammatory or anti-inflammatory responses. Understanding these interactions could reveal novel strategies employed by microbes to manipulate the host immune system.

The following table outlines potential research questions to explore the untapped roles of this compound in microbial pathogenesis and symbiosis:

| Research Question | Potential Experimental Approaches | Desired Outcomes |

| Does this compound act as a signaling molecule in bacteria? | Transcriptomic and proteomic analysis of bacteria exposed to the lactone. Bioassays to measure changes in virulence factor production or biofilm formation. | Identification of genes and proteins regulated by the lactone. Elucidation of its role in bacterial communication. |

| How does this compound interact with the host immune system? | In vitro assays with immune cells (e.g., macrophages, dendritic cells) to measure cytokine production. Binding assays with purified host lectins and pattern recognition receptors. | Characterization of the immunomodulatory properties of the lactone. Identification of host receptors for the lactone. |

| Is this compound produced in vivo during infection or symbiosis? | Mass spectrometry-based metabolomics of samples from infected tissues or symbiotic environments. | Confirmation of the biological relevance of the lactone in host-microbe interactions. |

Discovery of New Biochemical Pathways Involving Heptono-Lactones

The biosynthesis of ADP-L-glycero-β-D-manno-heptose, the precursor for the heptose component of LPS, has been partially elucidated. nih.gov However, the metabolic pathways that might lead to the formation or degradation of this compound are currently unknown. A key area of future research will be the identification and characterization of enzymes that can catalyze the oxidation of the parent heptose to the corresponding heptonic acid and its subsequent lactonization.